Diethyl [(2-chloroethoxy)methyl]phosphonate CAS 116384-56-6 characterization data.
Diethyl [(2-chloroethoxy)methyl]phosphonate CAS 116384-56-6 characterization data.
CAS Number: 116384-56-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of Diethyl [(2-chloroethoxy)methyl]phosphonate. Due to the limited availability of specific experimental data in peer-reviewed literature, this document focuses on its known properties and provides detailed, generalized experimental protocols for the characterization of phosphonate esters, which are directly applicable to the title compound.
Compound Identification and Physical Properties
Diethyl [(2-chloroethoxy)methyl]phosphonate is an organophosphorus compound with potential applications as a chemical intermediate in organic synthesis.[1] Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆ClO₄P | [2][] |
| Molecular Weight | 230.63 g/mol | [2][] |
| IUPAC Name | Diethyl [(2-chloroethoxy)methyl]phosphonate | [4] |
| Synonyms | (2-Chloro-ethoxymethyl)-phosphonic acid diethyl ester, 1-chloro-2-(diethoxyphosphorylmethoxy)ethane | [][5] |
| InChI Key | SRYMPIRBPPQDPD-UHFFFAOYSA-N | [][4] |
| SMILES | CCOP(=O)(COCCCl)OCC | [] |
| Boiling Point | 292.335 °C at 760 mmHg | [] |
| Density | 1.161 g/cm³ | [] |
| Purity | Typically ≥95% (commercial grade) | [] |
| Storage Temperature | 0-8 °C | [4] |
Experimental Characterization Protocols
Detailed spectroscopic analysis is crucial for the unambiguous identification and purity assessment of Diethyl [(2-chloroethoxy)methyl]phosphonate. The following sections outline standard protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy applicable to this class of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organophosphorus compounds.[6][7] For Diethyl [(2-chloroethoxy)methyl]phosphonate, ¹H, ¹³C, and ³¹P NMR spectra would provide critical information about its molecular structure.
2.1.1. Sample Preparation
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Dissolve approximately 5-10 mg of Diethyl [(2-chloroethoxy)methyl]phosphonate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).
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Transfer the solution to a 5 mm NMR tube.
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If required, add a small amount of an internal standard (e.g., tetramethylsilane (TMS) for ¹H and ¹³C NMR).
2.1.2. ¹H NMR Spectroscopy
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Objective: To identify the number and environment of protons in the molecule.
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Instrumentation: A 300-500 MHz NMR spectrometer.
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Typical Parameters:
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Pulse Sequence: Standard single-pulse experiment.
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Spectral Width: 0-15 ppm.
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Number of Scans: 16-64, depending on the sample concentration.
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Relaxation Delay: 1-5 seconds.
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2.1.3. ¹³C NMR Spectroscopy
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Objective: To determine the number and types of carbon atoms.
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Instrumentation: A 75-125 MHz NMR spectrometer.
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Typical Parameters:
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Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
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Spectral Width: 0-220 ppm.
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Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
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Relaxation Delay: 2-5 seconds.
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2.1.4. ³¹P NMR Spectroscopy
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Objective: To observe the phosphorus atom, providing information about its chemical environment and oxidation state.[8]
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Instrumentation: A 121-202 MHz NMR spectrometer.
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Typical Parameters:
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Pulse Sequence: Proton-decoupled single-pulse experiment.
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Spectral Width: A range appropriate for phosphonates (e.g., -30 to +50 ppm).
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Reference: 85% H₃PO₄ as an external standard.[8]
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Number of Scans: 64-256.
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Relaxation Delay: 1-5 seconds.
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Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, aiding in its structural confirmation.[8] Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for volatile compounds like phosphonate esters.[9]
2.2.1. Sample Preparation
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Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.[8]
2.2.2. GC-MS Analysis
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Objective: To separate the compound from any volatile impurities and obtain its mass spectrum.
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Instrumentation: A standard GC-MS system.
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GC Conditions:
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Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[8]
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold for several minutes.
-
-
MS Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: Scan from m/z 40 to 400.
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Source Temperature: 230 °C.
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Quadrupole Temperature: 150 °C.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.[10]
2.3.1. Sample Preparation
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For a liquid sample like Diethyl [(2-chloroethoxy)methyl]phosphonate, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
2.3.2. FTIR Analysis
-
Objective: To identify characteristic vibrational bands of functional groups.
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Instrumentation: A standard FTIR spectrometer.
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Typical Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.
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Number of Scans: 16-32.
-
-
Expected Characteristic Bands for Phosphonate Esters:
Logical Workflow for Characterization
The following diagram illustrates a typical workflow for the characterization of a newly synthesized or procured phosphonate compound like Diethyl [(2-chloroethoxy)methyl]phosphonate.
Signaling Pathways and Biological Activity
Currently, there is no publicly available information in scientific literature detailing the involvement of Diethyl [(2-chloroethoxy)methyl]phosphonate in specific signaling pathways or its biological activity. As a phosphonate ester, it could potentially act as a mimic of phosphate esters, which are key components in numerous biological signaling cascades.[12] However, any such activity would need to be determined through dedicated biological screening and assays.
Conclusion
This technical guide provides the known physical and chemical properties of Diethyl [(2-chloroethoxy)methyl]phosphonate (CAS 116384-56-6) and outlines comprehensive, generalized protocols for its characterization using modern analytical techniques. The provided workflow offers a systematic approach for researchers and scientists in the field of drug development and chemical synthesis to rigorously identify and assess the purity of this and similar phosphonate compounds. Further research is required to elucidate its potential biological activities and involvement in signaling pathways.
References
- 1. Diethyl [(2-chloroethoxy)methyl]phosphonate | 116384-56-6 [chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 4. (2-Chloro-ethoxymethyl)-phosphonic acid diethyl ester | 116384-56-6 [sigmaaldrich.com]
- 5. Diethyl [(2-chloroethoxy)methyl]phosphonate-India Fine Chemicals [indiafinechemicals.com]
- 6. Protolysis and Complex Formation of Organophosphorus Compounds—Characterization by NMR-Controlled Titrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. cromlab-instruments.es [cromlab-instruments.es]
- 10. mdpi.com [mdpi.com]
- 11. Calculation of the infrared spectra of organophosphorus compounds and prediction of new types of nerve agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
